molecular formula C15H13N3O5 B2602813 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide CAS No. 477294-96-5

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2602813
CAS No.: 477294-96-5
M. Wt: 315.285
InChI Key: NPJXHQFZCWJRHU-UHFFFAOYSA-N
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Description

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrrolidinone moiety via an acetamido bridge

Mechanism of Action

Target of Action

The primary targets of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide Related compounds have been shown to have anticonvulsant properties , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

The mode of action of This compound A related compound was found to inhibit calcium currents mediated by cav 12 (L-type) channels . This suggests that This compound might also interact with these channels, leading to changes in neuronal excitability.

Pharmacokinetics

The pharmacokinetics of This compound A related compound was found to have high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . This suggests that This compound might also have favorable ADME properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide typically involves a multi-step processKey reagents often include carbonyldiimidazole (CDI) as a coupling agent and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Solvents such as DMF and toluene are often used to maintain the reaction environment .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide apart is its unique combination of a benzofuran core with a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c16-15(22)14-13(8-3-1-2-4-9(8)23-14)17-10(19)7-18-11(20)5-6-12(18)21/h1-4H,5-7H2,(H2,16,22)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJXHQFZCWJRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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